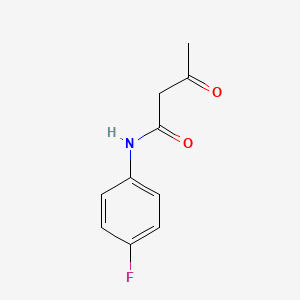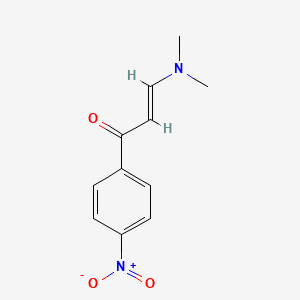
2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide
Vue d'ensemble
Description
“2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide” is a compound with the CAS Number: 860650-74-4 and a molecular weight of 234.28 .
Synthesis Analysis
2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . They are synthesized and characterized by FTIR and NMR .
Molecular Structure Analysis
The molecular formula of “2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide” is C10H10N4OS . The InChI Code is 1S/C10H10N4OS/c11-10-13-7 (6-4-2-1-3-5-6)8 (16-10)9 (15)14-12/h1-5H,12H2, (H2,11,13) (H,14,15) .
Physical And Chemical Properties Analysis
“2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide” is a solid substance . It has a molecular weight of 234.28 .
Applications De Recherche Scientifique
Antibacterial Activity
2-Aminothiazoles, including 2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide, have been found to have promising therapeutic roles as antibacterial agents . They have shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . They also exhibited inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli .
Antifungal Activity
These compounds have also demonstrated potent antifungal activity. For instance, compound 2b showed maximum antifungal potential against Candida glabrata, and Candida albicans showed maximum sensitivity to compound 2a . This suggests that 2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide could be used in the treatment of fungal infections .
Anti-HIV Activity
1,3,4-thiadiazole derivatives obtained from amino acid analogs have been screened for anti-HIV-1 and anti-HIV-2 activity . This suggests that 2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide could potentially be used in the development of anti-HIV drugs .
Antioxidant Activity
2-Aminothiazoles are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antioxidant agents . This suggests that 2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide could have potential antioxidant properties .
Antitumor Activity
2-Aminothiazoles have been found to have promising therapeutic roles as antitumor agents . This suggests that 2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide could potentially be used in the treatment of cancer .
Anti-inflammatory & Analgesic Activity
2-Aminothiazoles have been found to have promising therapeutic roles as anti-inflammatory and analgesic agents . In fact, synthesized compounds were screened for in vivo anti-inflammatory activity by inhibition of carrageenan induced rat paw edema method . This suggests that 2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide could potentially be used in the treatment of inflammation and pain .
Anthelmintic Activity
2-Aminothiazoles have been found to have promising therapeutic roles as anthelmintic agents . This suggests that 2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide could potentially be used in the treatment of parasitic worm infections .
Safety and Hazards
The safety information available indicates that “2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide” has the GHS07 pictogram and the signal word "Warning" . The hazard statements are H302, H312, H332 , which correspond to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively.
Propriétés
IUPAC Name |
2-amino-4-phenyl-1,3-thiazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c11-10-13-7(6-4-2-1-3-5-6)8(16-10)9(15)14-12/h1-5H,12H2,(H2,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRXCMSKYISJJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363240 | |
| Record name | 2-amino-4-phenyl-1,3-thiazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide | |
CAS RN |
860650-74-4 | |
| Record name | 2-amino-4-phenyl-1,3-thiazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-Iodoanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B1301459.png)






![(E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1301511.png)
![(E)-3-(2-acetylanilino)-1-[1,1'-biphenyl]-4-yl-2-propen-1-one](/img/structure/B1301512.png)

![2-[(E)-(4-nitrophenyl)methylidene]-N-(4-pyridinyl)-1-hydrazinecarboxamide](/img/structure/B1301526.png)
![3-[(Z)-(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B1301543.png)

